molecular formula C22H17FN2O4 B2791756 (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327184-24-6

(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2791756
CAS No.: 1327184-24-6
M. Wt: 392.386
InChI Key: KZEUIQPJMFGOLG-LVWGJNHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H17FN2O4 and its molecular weight is 392.386. The purity is usually 95%.
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Biological Activity

The compound (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a chromene derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

  • Molecular Formula: C22_{22}H17_{17}FN2_{2}O4_{4}
  • Molecular Weight: 392.4 g/mol
  • CAS Number: 1327184-24-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Coupling Reactions: Combining chromene and furan derivatives with substituted phenyl groups.
  • Functional Group Modifications: Incorporating various functional groups to enhance biological activity.

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer activities. The compound has been studied for its ability to inhibit tumor growth through modulation of critical signaling pathways such as NF-kB and MAPK. For example, studies have shown that compounds with similar structures can effectively induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models.

StudyCompoundIC50_{50} (nM)Effect
566.4Tumor growth inhibition
3970Antitumor activity in SJSA-1 cells

The proposed mechanism of action for this compound involves:

  • Inhibition of MDM2: The compound binds with high affinity to the MDM2 protein, which is known to regulate p53 activity, a crucial tumor suppressor.
  • Induction of Apoptosis: It promotes apoptosis in cancer cells by activating caspases and PARP cleavage.

Case Studies

  • Study on Tumor Growth Inhibition:
    • A study administered the compound at a dose of 100 mg/kg daily for 14 days in a murine model, demonstrating significant tumor regression in treated groups compared to controls .
  • Cell Line Studies:
    • The compound was tested on various cancer cell lines, showing effective inhibition of cell proliferation with IC50_{50} values ranging from 60 to 100 nM depending on the specific cell line used .

Applications

The potential applications of this compound include:

  • Cancer Therapy: As an adjunct treatment in various cancers due to its ability to modulate key oncogenic pathways.
  • Anti-inflammatory Agents: Preliminary studies suggest anti-inflammatory properties that may be beneficial in treating chronic inflammatory diseases.

Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4/c1-13-4-7-18(23)19(9-13)25-22-17(21(27)24-12-16-3-2-8-28-16)10-14-5-6-15(26)11-20(14)29-22/h2-11,26H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEUIQPJMFGOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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